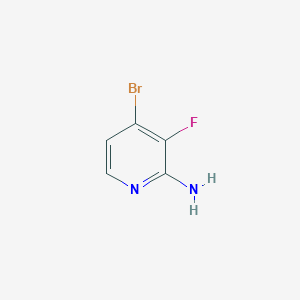

4-Bromo-3-fluoropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHLJECLIZONNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417532-98-9 | |

| Record name | 4-bromo-3-fluoropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Aminopyridines As Versatile Synthetic Scaffolds

Halogenated aminopyridines are a class of organic compounds that have garnered significant attention as versatile synthetic scaffolds. Their utility stems from the presence of both an amino group and one or more halogen substituents on the pyridine (B92270) ring, which imparts a unique reactivity profile. The amino group can act as a nucleophile or a directing group, while the halogen atoms serve as handles for a variety of cross-coupling reactions and nucleophilic substitutions.

The introduction of halogen atoms, such as fluorine and bromine, can profoundly influence the physicochemical and biological properties of the parent aminopyridine. nih.gov These modifications can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov For instance, the high electronegativity of fluorine can significantly impact reaction rates, with 2-fluoropyridine (B1216828) reacting with sodium ethoxide in ethanol (B145695) 320 times faster than 2-chloropyridine. nih.govacs.org

The strategic placement of halogens on the pyridine ring allows for selective functionalization. For example, different halogen atoms on the same ring can be selectively targeted in cross-coupling reactions, enabling the sequential introduction of various substituents. This regioselective reactivity is a powerful tool for building molecular complexity.

Furthermore, halogenated aminopyridines are key intermediates in the synthesis of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals. mdpi.com Their ability to participate in diverse chemical transformations makes them indispensable building blocks in the development of new chemical entities. mdpi.com The aminopyridine framework itself is a common feature in many bioactive natural products and pharmacologically important molecules. mdpi.com

Overview of Advanced Research Trajectories Pertaining to 4 Bromo 3 Fluoropyridin 2 Amine

Precursor-Based Synthetic Routes

Precursor-based synthetic routes are fundamental in constructing the target molecule, this compound. These methods rely on the chemical modification of carefully chosen starting materials to introduce the desired functional groups in a controlled manner.

Regioselective Bromination of Fluorinated Aminopyridine Precursors

The direct bromination of fluorinated aminopyridine precursors is a key strategy for synthesizing brominated and fluorinated pyridines. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the pyridine ring and the brominating agent used. For instance, the bromination of 2-aminopyridines can be achieved with high regioselectivity at the 5-position using reagents like 1-butylpyridinium (B1220074) bromide with hydrogen peroxide as an oxidant. researchgate.net The use of N-bromosuccinimide (NBS) in solvents like tetrahydrofuran (B95107) or in ionic liquids is also known for its high regioselectivity in aromatic brominations. mdpi.comresearchgate.net The choice of brominating agent is critical, as reagents like bromodimethylsulfonium bromide and 1,3-dibromo-5,5-dimethyihydantoin tend to be less regioselective. mdpi.com

Theoretical analyses, such as ab initio calculations, can be employed to predict the positional selectivity of electrophilic aromatic bromination, which often aligns well with experimental outcomes. researchgate.net For example, in the bromination of 3-hydroxybenzonitrile, the major product is 2-bromo-5-hydroxybenzonitrile, a result that can be rationalized through computational models. mdpi.com

A general procedure for the regioselective bromination of an aminopyridine precursor might involve dissolving the precursor in a suitable solvent like acetonitrile (B52724) and then treating it with a mixture of sodium bromide and sodium bromate (B103136) under acidic conditions. The reaction typically proceeds at room temperature and, after neutralization and extraction, can yield the desired brominated product in high yields. google.com

Multi-step Synthesis Involving Diazotization and Fluorination

A common multi-step synthetic route to introduce a fluorine atom onto a pyridine ring is through a diazotization reaction, often referred to as the Balz-Schiemann reaction. acs.org This method typically involves the conversion of an amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride (B91410) source, such as tetrafluoroboric acid (HBF₄), to yield the corresponding fluoro-substituted pyridine.

For example, 2-bromo-4-fluoropyridine (B1291336) can be synthesized from 2-bromopyridin-4-amine. chemicalbook.com The amine is treated with an aqueous solution of HBF₄ and sodium nitrite (B80452) at low temperatures. The resulting diazonium salt is then warmed to allow for the substitution of the diazonium group with fluorine. chemicalbook.com The reaction mixture is subsequently neutralized, and the product is extracted and purified. chemicalbook.com

An alternative approach involves an improved Balz-Schiemann process where an aminopyridine is first brominated and then subjected to fluorination. google.com For instance, an aminopicoline can be brominated using a mixture of sodium bromide and sodium bromate in the presence of sulfuric acid. google.com The resulting bromo-aminopicoline is then dissolved in anhydrous hydrogen fluoride, and sodium nitrite is added at low temperatures to form the diazonium salt, which subsequently decomposes to the fluoro-bromo-picoline. google.com This method has been shown to produce the desired products in good yields. google.com

Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorine Introduction

Halogen exchange and nucleophilic aromatic substitution (SNAr) reactions are powerful tools for introducing fluorine into aromatic systems, including pyridines. These methods often offer alternative pathways to fluorinated compounds when direct fluorination is challenging.

Utilization of Alkali Metal Fluorides in Fluorination Reactions

Halogen exchange (Halex) reactions using alkali metal fluorides, such as potassium fluoride (KF), are a well-established method for producing fluorinated aromatic compounds. google.com These reactions involve heating a haloaromatic compound with an alkali metal fluoride, often in the presence of a catalyst, to replace a halogen atom with fluorine. google.com The efficiency of this process can be enhanced by using finely-divided, anhydrous alkali metal fluorides and aminophosphonium catalysts. google.com

Recent advancements have also demonstrated the use of trialkylaluminum and a catalytic amount of titanocene (B72419) dihalides for the halogen exchange of aliphatic fluorine compounds with organic halides as the halogen source. organic-chemistry.orgnih.gov While this specific method focuses on aliphatic compounds, the principles of activating C-F bonds and facilitating halogen exchange are relevant to aromatic systems as well. The strong Lewis acidity of trialkylaluminum enables the selective activation of C-F bonds. organic-chemistry.org

In the context of pyridine synthesis, a one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines has been developed using potassium fluoride. rsc.org This highlights the utility of alkali metal fluorides in mediating fluorination in complex heterocyclic systems.

Pyridine N-Oxide Activation for Directed Fluorination

Pyridine N-oxides serve as valuable precursors for the synthesis of fluoropyridines, particularly for introducing fluorine at positions that are challenging to access through direct methods. nih.govrsc.org The N-oxide group activates the pyridine ring towards nucleophilic substitution.

A notable example is the synthesis of meta-substituted 3-fluoro-4-aminopyridine. nih.govrsc.org Direct fluorination of 3-bromopyridine (B30812) is difficult, but the corresponding 3-bromopyridine N-oxide readily undergoes fluorination with tetrabutylammonium (B224687) fluoride (TBAF). nih.gov This reaction proceeds at room temperature and produces 3-fluoropyridine (B146971) N-oxide, which can then be reduced to 3-fluoropyridine. nih.gov

Furthermore, pyridine N-oxides can be converted into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. acs.orgnih.gov These salts are effective precursors for the synthesis of structurally diverse 2-fluoropyridines. acs.orgnih.gov The reaction of a pyridine N-oxide with an activating agent in the presence of a trialkylamine forms the ammonium (B1175870) salt, which can then be treated with a fluoride source to yield the 2-fluoropyridine (B1216828). acs.org This method has been successfully applied to the synthesis of various 2-fluoropyridine analogues with good yields. acs.org

SNAr Reactions with Activated Pyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridine rings. acs.orgyoutube.com Halogenated pyridines, especially those with halogens at the 2- or 4-positions, are excellent substrates for SNAr reactions. acs.orgyoutube.com The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles and stabilizes the intermediate Meisenheimer complex. youtube.com

The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I. acs.org This makes 2-fluoropyridines particularly useful intermediates for introducing a wide range of functional groups. acs.org A sequence of C-H fluorination followed by SNAr has been developed for the late-stage functionalization of complex pyridines. acs.orgnih.gov This involves the initial selective fluorination of the pyridine ring, often using reagents like AgF₂, followed by the substitution of the newly introduced fluorine atom with various nucleophiles. acs.org

Recent developments have also focused on concerted SNAr (CSNAr) reactions, which proceed through a single transition state without forming a stable Meisenheimer intermediate. acs.org This approach allows for the use of less activated, and even electron-rich, aryl fluorides. Catalytic systems, such as those employing an organic superbase, have been shown to efficiently promote CSNAr reactions with a broad substrate scope and excellent functional group tolerance. acs.org

Direct Amination Methodologies for Pyridine Ring Systems

Directly introducing an amino group onto a pyridine ring is a fundamental transformation in the synthesis of many valuable compounds. Methodologies often leverage the unique electronic properties of the pyridine nucleus, sometimes enhanced through strategic activation.

Activation of Pyridine N-Oxides for C2-Amination

The conversion of pyridines to their corresponding N-oxides is a cornerstone strategy for activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions. researchgate.net The N-oxide group increases the electrophilic character of these carbons, facilitating reactions that are otherwise difficult on the parent heterocycle. researchgate.net

A general and efficient method for the 2-amination of pyridines involves the activation of the corresponding pyridine N-oxide with an activating agent, followed by reaction with an amine nucleophile. nih.govresearchgate.net Common activators include tosyl anhydride (B1165640) (Ts₂O), tosyl chloride (TsCl), and phosphonium-based reagents like bromo-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate (B91526) (PyBroP). researchgate.netresearchgate.net

One highly effective one-pot protocol utilizes tosyl anhydride to activate the pyridine N-oxide, followed by amination with tert-butylamine. The resulting intermediate is then deprotected in situ with trifluoroacetic acid (TFA) to yield the final 2-aminopyridine (B139424). nih.govresearchgate.net This method is noted for its high yields, excellent regioselectivity for the 2-position over the 4-position, and compatibility with a range of functional groups. nih.govresearchgate.net This approach circumvents common issues of older methods, such as competing side reactions that lower yields and complicate product isolation. researchgate.net

Control of Regioselectivity in Synthesis

Achieving the specific 2-amino, 3-fluoro, 4-bromo substitution pattern of this compound necessitates precise control over the introduction of each functional group. The interplay between the inherent reactivity of the pyridine ring and the directing effects of its substituents is paramount.

Strategies for Site-Selective Halogenation and Functionalization

The synthesis of complex, polysubstituted pyridines often relies on a multi-step approach where functional groups are introduced sequentially. The order of these steps and the methods used are critical for ensuring the desired regiochemical outcome.

Site-Selective Halogenation: Introducing halogens at specific positions is a key step. For instance, bromination can be achieved using a combination of sodium bromide (NaBr) and sodium bromate (NaBrO₃) in the presence of sulfuric acid. google.com The position of bromination is heavily influenced by the electronic and steric effects of substituents already present on the ring.

Site-Selective Fluorination: Several methods exist for site-selective fluorination.

Nucleophilic Aromatic Substitution (SNAr): This is a powerful method for introducing fluorine. The reaction of 2- or 4-halopyridines with a fluoride source can lead to the corresponding fluoropyridine. acs.org The reactivity is enhanced in fluoropyridines compared to chloropyridines; the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov The activation of the pyridine ring, for example through N-oxidation, is crucial. A notable example is the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with tetrabutylammonium fluoride (TBAF), which selectively produces 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov This highlights the strong activating and para-directing effect of the nitro group in an N-oxide system. nih.gov

Direct C–H Fluorination: Reagents such as silver(II) fluoride (AgF₂) have been used for the direct fluorination of C–H bonds in pyridines. acs.org This method can exhibit high regioselectivity; for example, many 3-substituted pyridines undergo fluorination with exclusive selectivity to form the 2-fluoro-3-substituted product. acs.org

Balz-Schiemann Reaction: This classic transformation involves the conversion of an aromatic amine to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., from HBF₄) to install the fluorine atom.

Influence of Reaction Conditions and Substituent Effects on Regioselectivity

The regiochemical outcome of synthetic transformations on the pyridine ring is a delicate balance of multiple factors, including the specific reaction conditions employed and the intrinsic properties of the substituents.

The choice of reagents, solvent, and temperature can be manipulated to favor the formation of a specific regioisomer. nih.gov For instance, in nucleophilic additions to activated pyridine N-oxides, conditions can be tuned to selectively afford either C2 or C4 substituted products. nih.gov The influence of the solvent can be significant; the regioselectivity of the reaction between 2,6-dichloro-3-(methoxycarbonyl)pyridine and 1-methylpiperazine (B117243) was shown to be predictable using Kamlet–Taft solvent parameters. researchgate.net

Table 1: Influence of Reaction Conditions on Regioselectivity

| Reaction Type | Variable Condition | Observation | Reference |

|---|---|---|---|

| Nucleophilic Addition to Pyridine N-Oxide | Activating Agent / Nucleophile | Can be tuned to selectively yield either 2- or 4-substituted pyridines. | nih.gov |

| Nucleophilic Aromatic Substitution | Solvent | Regioselectivity can be predicted by solvent parameters (e.g., Kamlet-Taft). | researchgate.net |

| Minisci-type Alkylation | Use of a Blocking Group | Enables exquisite control for alkylation at the C4 position. | nih.gov |

Substituent effects are arguably the most critical factor in directing the regioselectivity of reactions on a pyridine ring.

Electronic Effects: Electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack, primarily at the ortho (C2/C6) and para (C4) positions. The pyridine nitrogen itself acts as an EWG. youtube.com In the nucleophilic fluorination of 3-bromo-4-nitropyridine, substitution occurs para to the strongly activating nitro group rather than ortho to the weaker bromo substituent. nih.gov Conversely, for electrophilic aromatic substitution, the pyridine ring is deactivated, and substitution is generally directed to the meta (C3/C5) position. youtube.com

Steric Effects: The size of a substituent can block access to adjacent positions, thereby directing incoming reagents to less hindered sites. researchgate.net In a study of 3-substituted 2,6-dichloropyridines, bulky substituents at the C3 position were found to direct nucleophilic attack towards the more distant C6 position. researchgate.net Similarly, the regioselectivity of nucleophilic addition to BF₃-activated pyridines can be controlled by the steric bulk of the nucleophile, where smaller nucleophiles may favor the C2 position and larger ones the C4 position. acs.org

Table 2: Influence of Substituent Effects on Regioselectivity

| Substituent Type | Position | Effect on Nucleophilic Substitution | Effect on Electrophilic Substitution | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (e.g., -NO₂) | C4 | Strongly activates and directs incoming nucleophiles to the para position (C4). | Deactivating. | nih.gov |

| Halogen (e.g., -Br) | C3 | Weakly activating; directing effect is often overridden by stronger groups. | Deactivating, meta-directing. | nih.gov |

| Bulky Group | C3 | Hinders attack at the adjacent C2 position, favoring attack at the C6 position. | Steric hindrance can influence product distribution. | researchgate.net |

| Pyridine N-Oxide | - | Activates C2 and C4 positions for nucleophilic attack. | Activates the ring for electrophilic attack, directing to C4. | researchgate.netyoutube.com |

Chemical Reactivity and Advanced Functionalization Pathways of 4 Bromo 3 Fluoropyridin 2 Amine

Cross-Coupling Reaction Manifolds

The presence of a carbon-bromine bond on the pyridine (B92270) ring makes 4-Bromo-3-fluoropyridin-2-amine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig Amination)

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. nih.gov this compound is a suitable substrate for Suzuki-Miyaura coupling, reacting with arylboronic acids or their esters to yield arylated pyridine derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base. mdpi.com The amino group at the C-2 position can influence the reaction, and conditions may need to be optimized, but successful couplings of aminopyridines are well-documented. nih.govchemrxiv.org The robustness of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-4 position. nih.gov

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is employed, which couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For substrates like this compound, the reaction would occur at the C-Br bond, leading to the formation of 4-alkynyl-3-fluoropyridin-2-amine derivatives. The development of copper-free Sonogashira protocols has expanded the reaction's applicability, especially for sensitive substrates. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.orgnih.gov this compound can undergo this reaction to introduce a second amino group at the C-4 position, yielding 3-fluoro-N⁴-substituted-pyridine-2,4-diamine derivatives. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. wikipedia.orgresearchgate.netchemspider.com The choice of ligand is crucial and is often tailored to the specific substrates. wikipedia.org Research on related 3-halo-2-aminopyridines has shown that precatalysts like RuPhos- and BrettPhos-precatalysts are effective for C,N-cross coupling with both primary and secondary amines. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Related Halopyridine Substrates

| Reaction Type | Halopyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Ref |

|---|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 2-Amino-3-morpholinopyridine | 91% | researchgate.net |

| Buchwald-Hartwig | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | N³-Cyclopentyl-pyridine-2,3-diamine | 78% | researchgate.net |

| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-propylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | 3-Fluoro-6-((4-propylphenyl)ethynyl)picolinonitrile | 93% | nih.gov |

| Suzuki-Miyaura | 2-Fluoropyridin-3-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol (B145695) | 3-(4-Cyanophenyl)-2-fluoropyridine | 73% | nih.govacs.org |

| Suzuki-Miyaura | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | Dioxane/H₂O | 4,4'-Difluoro-1,1'-biphenyl | >95% | mdpi.com |

Chemoselectivity and Regioselectivity in Cross-Coupling Involving Multiple Halogens

When a molecule contains multiple halogen atoms, the selectivity of the cross-coupling reaction becomes a critical consideration. The site of the reaction is generally dictated by the carbon-halogen bond dissociation energy (BDE), which follows the trend C–I < C–Br < C–Cl << C–F. rsc.org This inherent reactivity difference means that in a compound like this compound, the C-Br bond will react selectively over the much stronger C-F bond under standard palladium-catalyzed conditions. rsc.org

Furthermore, the position of the halogen on the pyridine ring influences its reactivity. Halogens at the C-2 and C-4 positions (ortho and para to the ring nitrogen) are generally more activated towards oxidative addition to the palladium(0) catalyst compared to a halogen at the C-3 position. This is due to the electronic properties of the pyridine ring. In the case of this compound, the bromine is at the activated C-4 position, further ensuring its preferential reaction over the fluorine at the C-3 position. This predictable selectivity allows for sequential functionalization, where the bromine is first replaced via a cross-coupling reaction, leaving the fluorine atom available for subsequent transformations.

Nucleophilic Substitution Reactions on the Pyridine Core

The electron-deficient nature of the pyridine ring, enhanced by the presence of electronegative halogen substituents, facilitates nucleophilic aromatic substitution (SNAr) reactions. scispace.commasterorganicchemistry.com

Selective Displacement of Bromine and Fluorine Substituents

In SNAr reactions, the reactivity of halogens as leaving groups typically follows the trend F > Cl > Br > I, which is opposite to that observed in cross-coupling reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the carbon it is attached to.

However, the position on the pyridine ring is also a powerful determining factor. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C-2, C-4, C-6). In this compound, the bromine is at the activated C-4 position, while the fluorine is at the less activated C-3 position. Studies on related 3-bromo-4-nitropyridine (B1272033) show that nucleophilic attack preferentially displaces the nitro group at the C-4 position over the bromine at C-3. nih.gov This suggests that for this compound, nucleophilic displacement of the bromine at the C-4 position is likely to be favored over the displacement of fluorine at C-3, despite the intrinsic leaving group ability of fluorine. This positional activation often overrides the inherent C-X bond reactivity, allowing for selective substitution of the C-4 bromine.

Amination and Alkoxylation Reactions

Direct amination and alkoxylation via SNAr are important transformations for introducing key functional groups.

Amination: The introduction of amines at the C-4 position can be achieved by reacting this compound with primary or secondary amines, often under heated conditions. The reaction proceeds by nucleophilic attack of the amine at the C-4 position, leading to the displacement of the bromide. An environmentally friendly method for the selective amination of polyhalogenated pyridines using water as a solvent has been developed, highlighting the feasibility of these transformations. nih.gov

Alkoxylation: Similarly, alkoxide nucleophiles (e.g., sodium methoxide, sodium ethoxide) can displace the C-4 bromine to form the corresponding 4-alkoxy-3-fluoropyridin-2-amine. A structure related to an alkoxylation product, 4-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, is known in the context of pharmaceutical chemistry, indicating that the pyridine core can be functionalized with alkoxy groups. acs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, demonstrating the high reactivity of activated fluoro-substituents in SNAr. nih.gov While the bromine at C-4 is the expected site of reaction in the title compound, this highlights the general principles governing such substitutions.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on Related Pyridine Substrates

| Substrate | Nucleophile | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO, reflux, 1.5 h | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

| 3-Bromo-4-nitropyridine | TBAF | DMSO, 25 °C, 15 min | 3-Bromo-4-fluoropyridine | 71% | nih.gov |

| 2-Fluoropyridine | NaOEt | EtOH | 2-Ethoxypyridine | - | nih.gov |

Carbon-Hydrogen (C-H) Functionalization Strategies

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalization. beilstein-journals.orgrsc.org For this compound, the pyridine ring possesses two C-H bonds at the C-5 and C-6 positions, which are potential sites for such reactions.

The regioselectivity of pyridine C–H functionalization is challenging but can be controlled. nih.gov The inherent electronic properties of the pyridine ring favor functionalization at the C-2, C-4, and C-6 positions in electrophilic-type C-H functionalizations (Minisci reaction) and at C-3/C-5 in others. nih.gov However, the substituents on the ring play a dominant role. The amino group at C-2 can act as a directing group in palladium-catalyzed reactions, typically guiding functionalization to the adjacent C-3 position. nih.gov In this specific molecule, the C-3 position is already substituted with fluorine.

Therefore, functionalization would likely be directed elsewhere or proceed via a non-directed pathway. Palladium-catalyzed C-H arylation of fluoroarenes with chloropyridines has been shown to be an effective method for creating C-C bonds. chemrxiv.orgchemrxiv.org Strategies for remote C-H functionalization have also been developed, which could potentially target the C-5 or C-6 positions. rsc.orgnih.gov For instance, palladium-catalyzed strategies for the C5-arylation of 2-aminopyrimidines have been successfully developed, demonstrating the feasibility of functionalizing positions remote from the directing amino group in related heterocycles. rsc.org While specific C-H functionalization methods for this compound are not extensively reported, the existing literature on pyridine and aminopyridine chemistry provides a strong foundation for developing selective strategies to functionalize the C-5 and C-6 positions. beilstein-journals.org

Direct C-H Bond Activation for Derivatization

Direct C-H bond activation represents a powerful and atom-economical strategy for molecular derivatization, avoiding the need for pre-functionalized substrates. nih.gov In the context of this compound, the most plausible site for such a transformation is the C-5 position, which is the only available carbon-hydrogen bond on the pyridine ring. The 2-amino group can act as an endogenous directing group, guiding a transition metal catalyst to the proximal C-5 position to forge new carbon-carbon or carbon-heteroatom bonds.

While specific examples for this compound are not extensively documented, strong precedent from analogous systems, particularly 2-aminopyrimidines, demonstrates the feasibility of this approach. Palladium-catalyzed C-5 arylation of N-alkyl-2-aminopyrimidines proceeds with high regioselectivity, showcasing a method that is directly applicable to the pyridine scaffold. rsc.org The general mechanism for this type of transformation involves the coordination of the palladium catalyst to the directing group (the 2-amino moiety), followed by cyclometalation to form a palladacycle intermediate. nih.gov Subsequent oxidative addition of a coupling partner (e.g., an aryl halide), and reductive elimination yields the C-5 functionalized product and regenerates the active catalyst. nih.gov

The directing ability of the 2-aminopyridine (B139424) group has also been leveraged in cobalt-catalyzed C-H functionalization and annulation reactions, further underscoring its utility in guiding selective derivatization. researchgate.net

Table 1: Representative Palladium-Catalyzed C-H Arylation of a 2-Aminopyrimidine Analogue This table illustrates the viability of C-H activation at the C-5 position, a reaction pathway applicable to this compound.

| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield | Reference |

| N-methylpyrimidin-2-amine | 4-Iodotoluene | Pd(OAc)₂ / DavePhos | 5-(p-tolyl)-N-methylpyrimidin-2-amine | High | rsc.org |

| N-butylpyrimidin-2-amine | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / SPhos | 5-(4-methoxyphenyl)-N-butylpyrimidin-2-amine | High | rsc.org |

Tandem C-H Fluorination and Subsequent SNAr Reactions

A sophisticated strategy for the late-stage functionalization of pyridines involves a tandem sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This method allows for the direct diversification of the pyridine core at a position that might otherwise be difficult to functionalize. nih.gov For this compound, this sequence would theoretically target the C-6 position, which is adjacent to the ring nitrogen.

The first step employs a specialized fluorinating agent, such as silver(II) fluoride (B91410) (AgF₂), which exhibits exclusive selectivity for the fluorination of C-H bonds adjacent to the pyridine nitrogen. researchgate.net The reaction proceeds under mild conditions, often at ambient temperature, and is believed to involve the AgF₂ binding to the pyridine nitrogen, thereby increasing the electrophilicity at the ortho-position and facilitating fluorination. researchgate.net

Once the fluorine atom is installed at the C-6 position, it becomes an excellent leaving group for subsequent SNAr reactions. The newly formed 6-fluoro derivative can be treated with a variety of nucleophiles under mild conditions to introduce diverse functionalities. nih.gov This two-step, one-pot sequence is highly valuable in medicinal chemistry for rapidly generating analogues of complex molecules. nih.gov

Table 2: Illustrative Nucleophiles for Tandem Fluorination/SNAr of Pyridines

This table showcases the types of nucleophiles that can be used to displace the newly introduced fluoride in the tandem C-H fluorination/SNAr sequence.

| Nucleophile Class | Specific Example | Resulting Functional Group | Reference |

| O-Nucleophiles | Sodium Methoxide | Methoxy | nih.gov |

| N-Nucleophiles | Morpholine | Morpholinyl | nih.gov |

| S-Nucleophiles | Sodium Thiophenoxide | Phenylthio | nih.gov |

| C-Nucleophiles | Diethyl Malonate | Diethyl Malonyl | nih.gov |

Transformations at the Amino Group and Pyridine Nitrogen

Beyond modifications to the pyridine ring's carbon framework, the nitrogen atoms—both the exocyclic amine and the endocyclic pyridine nitrogen—offer critical handles for advanced functionalization.

Derivatization of the Pyridin-2-amine Moiety

The 2-amino group of this compound is a versatile functional group that can undergo a range of transformations. Direct N-alkylation can be challenging due to the basicity of the aminopyridine system, which can buffer the reaction and lead to low yields. nih.gov A more robust and higher-yielding strategy involves a three-step sequence:

Protection: The amine is first protected, typically as a tert-butoxycarbonyl (Boc) carbamate. This reduces the nucleophilicity of the nitrogen and prevents side reactions. nih.gov

Derivatization: The protected intermediate can then undergo reactions such as N-alkylation under basic conditions. nih.gov

Deprotection: The protecting group is subsequently removed, usually under acidic conditions, to reveal the N-substituted 2-aminopyridine. nih.gov

Another key derivatization is the formation of ureas, which are common motifs in biologically active molecules. This can be achieved through several methods, including the reaction of the amine with an isocyanate. Isocyanates can be generated in situ from Boc-protected amines or via a Hofmann rearrangement of primary amides. organic-chemistry.org Alternatively, coupling reagents like carbonyldiimidazole can be used to form a carbamoylimidazole intermediate, which then reacts with a second nucleophile to furnish ureas or related compounds like carbamates and thiocarbamates. organic-chemistry.org

Table 3: Selected Derivatization Reactions of the 2-Amino Group

| Reaction Type | Reagents | Intermediate/Product Type | Reference |

| N-Alkylation (via protection) | 1. Boc₂O 2. NaH, Alkyl Halide 3. TFA | N-Alkyl-2-aminopyridine | nih.gov |

| Urea Formation | Phosgene equivalent (e.g., CDI), Amine | N,N'-Disubstituted Urea | organic-chemistry.org |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl-2-aminopyridine | nih.gov |

Reactivity of the Pyridine Nitrogen in Activated Systems

The endocyclic pyridine nitrogen atom is fundamentally important to the molecule's reactivity. Its basic lone pair can be protonated to form pyridinium (B92312) salts or can coordinate to Lewis acids. A key strategy for activating the pyridine ring toward nucleophilic attack is the formation of an N-oxide. rsc.orgnih.gov

Oxidation of the pyridine nitrogen, typically with an agent like meta-chloroperoxybenzoic acid (mCPBA), yields the corresponding pyridine N-oxide. This transformation has profound electronic consequences: it renders the pyridine ring, particularly the C-2 and C-4 positions, more electron-deficient and thus highly susceptible to nucleophilic substitution. For instance, the synthesis of 3-fluoro-4-aminopyridine has been successfully achieved via the fluorination of a 3-bromo-4-nitropyridine N-oxide intermediate. rsc.orgnih.gov In this case, the N-oxide activates the ring, facilitating the displacement of the bromo substituent by fluoride, a reaction that is otherwise challenging. nih.gov The N-oxide can then be removed in a subsequent reduction step. This highlights how transient functionalization of the pyridine nitrogen can unlock powerful synthetic pathways. rsc.orgnih.gov

Spectroscopic and Advanced Structural Characterization in Research of 4 Bromo 3 Fluoropyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural analysis of 4-bromo-3-fluoropyridin-2-amine, enabling detailed investigation of the atomic framework.

One-dimensional NMR spectroscopy is fundamental in verifying the successful synthesis of this compound and distinguishing it from potential isomers.

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons typically in the range of δ 6.8–8.2 ppm. The amine group (NH₂) protons would likely appear as a broad signal around δ 5.0 ppm. Crucially, the coupling between the fluorine atom and the adjacent proton on the pyridine (B92270) ring would result in characteristic splitting patterns, aiding in the definitive assignment of the proton signals.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbon atoms in the pyridine ring will resonate in the aromatic region, and their exact chemical shifts will be influenced by the attached substituents (bromine, fluorine, and the amino group).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful tool. A single signal is anticipated for the fluorine atom on the pyridine ring. For this compound, this signal is predicted to appear near δ -110 ppm, which is a key identifier for fluorine substitution on the ring. The yield of reactions producing fluorinated compounds can also be determined using ¹⁹F-NMR spectroscopy with an internal standard. rsc.org

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (δ) | Key Features |

| ¹H | 6.8 - 8.2 ppm (Aromatic H) | Splitting patterns influenced by fluorine coupling. |

| ~5.0 ppm (Amine NH₂) | Typically a broad signal. | |

| ¹³C | Aromatic Region | Shifts influenced by Br, F, and NH₂ substituents. |

| ¹⁹F | ~ -110 ppm | Confirms fluorine substitution. |

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often employed to resolve structural ambiguities and confirm atomic connectivity, which is especially important for correctly identifying regioisomers. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) establish correlations between nuclei. For instance, COSY experiments would reveal the coupling between adjacent protons on the pyridine ring, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This detailed connectivity map is crucial for distinguishing this compound from other possible isomers, such as 2-bromo-3-fluoropyridin-4-amine (B1447295) or 5-bromo-3-fluoropyridin-2-amine. uni.lubiosynth.com

Mass Spectrometry Techniques for Molecular Integrity and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₅H₄BrFN₂), the predicted monoisotopic mass is 189.9542 Da. uni.lu In positive-ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed. A key feature in the mass spectrum is the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a pair of peaks of nearly equal intensity separated by two mass units (e.g., m/z 190.95 and 192.95), providing definitive evidence for the presence of a single bromine atom in the molecule.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Predicted Exact Mass (m/z) |

| [M] | C₅H₄BrFN₂ | 189.9542 |

| [M+H]⁺ | C₅H₅BrFN₂⁺ | 190.96148 |

| [M+Na]⁺ | C₅H₄BrFN₂Na⁺ | 212.94342 |

Data sourced from predicted values. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential hyphenated technique used during the synthesis and purification of this compound. The liquid chromatography component separates the target compound from unreacted starting materials, reagents, and potential side-products or isomers. rsc.org The eluent is then introduced into the mass spectrometer, which serves as a highly specific detector. By monitoring the mass-to-charge ratio of the eluting peaks, LC-MS can confirm the presence and molecular weight of the desired product while simultaneously assessing its purity. rsc.org This method is invaluable for monitoring reaction progress and ensuring the quality of the final compound. rsc.org

Vibrational Spectroscopy for Functional Group Identification and Conformational Studies (e.g., IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. In the case of this compound, these methods can confirm the presence of the amine group and the carbon-halogen bonds. Experimental IR and Raman spectra are often compared with theoretical spectra calculated using methods like Density Functional Theory (DFT) for a more detailed assignment of vibrational modes. nih.gov

Key expected vibrational frequencies include:

N-H Stretching: The amine group will exhibit characteristic stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected, usually in the 1000-1400 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ region.

Pyridine Ring Vibrations: The aromatic ring itself has a series of characteristic stretching and bending vibrations.

Table 3: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 |

| Carbon-Bromine (C-Br) | Stretch | 500 - 650 |

Chromatographic Methods for Separation Science

Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. The separation is based on differential partitioning between the mobile and stationary phases.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. In the context of this compound, HPLC is crucial for assessing the purity of a synthesized batch and for separating it from its isomers, which are likely to have very similar physical properties.

A typical HPLC method for the purity analysis of this compound would likely involve a reversed-phase column, such as a C18 or C8, which separates compounds based on their hydrophobicity. The mobile phase would likely be a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acid, such as TFA or formic acid, helps to protonate the basic pyridine nitrogen, leading to sharper peaks and better separation.

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents a representative method. Actual conditions may need to be optimized for specific samples and instruments.

The separation of isomers, such as 4-Bromo-5-fluoropyridin-2-amine or 5-Bromo-3-fluoropyridin-2-amine, from the target compound would be a primary goal of such an HPLC method. The subtle differences in the position of the bromine and fluorine atoms would lead to slight variations in their interaction with the stationary phase, allowing for their resolution and subsequent quantification.

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed to assess its volatility, determine its presence in a reaction mixture, and identify any volatile byproducts from its synthesis. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components.

A key consideration for the GC analysis of halogenated compounds is their thermal stability. Some brominated organic molecules can degrade at high temperatures in the GC injector port or on the column. Therefore, developing a GC method for this compound would involve careful optimization of the temperature program to ensure the compound is volatilized without decomposition.

The choice of a GC column is also critical. A mid-polarity column, such as one with a phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good starting point for the analysis of pyridine derivatives. The temperature of the injector and the oven would be programmed to start at a lower temperature and ramp up to elute the compound and any other components in the mixture.

Table 2: Illustrative GC-MS Parameters for Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50-400 amu |

Note: This table presents a representative method. Actual conditions may need to be optimized for specific samples and instruments.

Through GC analysis, researchers can monitor the progress of a reaction synthesizing this compound, check for the presence of starting materials in the final product, and identify any low-boiling point impurities. The resulting chromatogram would show a peak corresponding to the retention time of the target compound, and the mass spectrum would confirm its identity by its characteristic fragmentation pattern and molecular ion peak.

Computational and Theoretical Investigations of 4 Bromo 3 Fluoropyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the behavior of molecules by analyzing their electron density. DFT calculations are instrumental in understanding the reactivity and kinetic stability of compounds such as substituted pyridines.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher polarizability, greater chemical reactivity, and lower kinetic stability. nih.govscirp.org For related aminopyridine derivatives, DFT calculations have been employed to determine these energy gaps and predict their reactivity. researchgate.netnih.gov For instance, in a study of 3-amino-2-bromopyridine, the HOMO and LUMO energies were found to be localized on the entire ring and its substituents. nih.gov While specific DFT calculations for 4-bromo-3-fluoropyridin-2-amine are not widely published, data from its isomer, 3-bromo-4-fluoropyridin-2-amine (B1443813), show a HOMO-LUMO gap of 4.7 eV, indicating a relatively stable electronic structure.

| Parameter | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). Higher energy often correlates with greater reactivity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). Lower energy often correlates with greater reactivity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |

DFT calculations are also pivotal in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states, researchers can determine the activation energy and the most likely mechanism for a given reaction. This involves locating the saddle point on the potential energy surface that corresponds to the transition state structure.

Ab Initio Calculations for Molecular Geometries and Energetic Profiles

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide highly accurate predictions of molecular geometries and energetic profiles. These methods, such as Hartree-Fock (HF) and more advanced post-HF methods, can be used to determine bond lengths, bond angles, and dihedral angles of a molecule in its ground state.

For substituted pyridines, ab initio calculations have been successfully used to obtain optimized geometries that are in excellent agreement with experimental data from techniques like X-ray crystallography. researchgate.net These calculations can also generate detailed energetic profiles, mapping the potential energy surface of the molecule and identifying its most stable conformations. Such studies on related fluoropyridines have shown that the calculated molecular structures correspond well with spectroscopic observations. researchgate.net

Computational Prediction of Spectroscopic Parameters

Theoretical calculations are increasingly used to predict spectroscopic data, which serves as a powerful tool for structural validation of newly synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, often using the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, has become a reliable method for confirming molecular structures. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical ¹H, ¹³C, and ¹⁹F NMR spectra can be generated.

These predicted spectra can then be compared with experimental data. A strong correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure. For example, in the study of related aminopyridine compounds, calculated chemical shifts have shown good agreement with experimental values, aiding in the correct assignment of signals. researchgate.netnih.gov While a specific GIAO calculation for this compound is not published, the known experimental NMR data for its isomer, 3-bromo-4-fluoropyridin-2-amine, could be used as a benchmark for such theoretical studies.

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a buffer gas. mdpi.com

Computational methods, including machine learning models trained on large datasets of experimental CCS values, can predict the CCS for a given molecule. nih.gov These predictions are valuable for the identification of unknown compounds in complex mixtures. nih.gov For this compound, a predicted CCS value has been calculated using such models and is available in public databases. uni.lu These predictions are based on the molecule's 3D structure and can provide insights into its gas-phase conformation.

The table below presents predicted CCS values for this compound for different adducts, as calculated by CCSbase. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 190.96148 | 127.4 |

| [M+Na]⁺ | 212.94342 | 140.6 |

| [M-H]⁻ | 188.94692 | 131.4 |

| [M+NH₄]⁺ | 207.98802 | 149.2 |

| [M+K]⁺ | 228.91736 | 129.2 |

Molecular Modeling and Dynamics for Conformational Analysis and Intermolecular Interactions

As of the latest available data, specific molecular modeling and dynamics studies focusing on the conformational analysis and intermolecular interactions of this compound are not extensively documented in publicly accessible scientific literature. While computational methods are invaluable for predicting molecular geometry, electronic properties, and interaction potentials, dedicated research on this particular isomer is limited.

Theoretical investigations into related aminopyridine derivatives have been conducted, often employing Density Functional Theory (DFT) to elucidate structural and electronic characteristics. For instance, studies on the isomeric compound 3-bromo-4-fluoropyridin-2-amine have utilized DFT calculations to analyze its electronic structure, including the electrostatic potential and frontier molecular orbitals. These studies indicate a negative charge localization on the fluorine and bromine atoms and a positive charge on the amine group, which suggests potential sites for intermolecular interactions.

However, without specific molecular dynamics simulations for this compound, a detailed understanding of its conformational landscape remains speculative. Such simulations would be crucial to explore the rotational barriers around the C-N bond of the amine group and the potential for different stable conformers.

Similarly, a thorough analysis of the intermolecular interactions of this compound would require dedicated computational studies. While it can be inferred that hydrogen bonding involving the amine group and the pyridine (B92270) nitrogen, as well as halogen bonding involving the bromine atom, are likely to play a significant role in its condensed-phase behavior, detailed quantitative descriptions of these interactions are not available.

Predicted computational data for this compound is available through databases such as PubChem. This includes predicted values for properties like the octanol-water partition coefficient (XlogP) and collision cross-section, which can offer preliminary insights into its physicochemical properties. uni.lu

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XlogP | 1.3 | PubChem uni.lu |

| Predicted Collision Cross Section (Ų) | ||

| [M+H]⁺ | 127.4 | PubChem uni.lu |

| [M+Na]⁺ | 140.6 | PubChem uni.lu |

| [M-H]⁻ | 131.4 | PubChem uni.lu |

| [M+NH₄]⁺ | 149.2 | PubChem uni.lu |

| [M+K]⁺ | 129.2 | PubChem uni.lu |

| [M+H-H₂O]⁺ | 126.4 | PubChem uni.lu |

| [M+HCOO]⁻ | 148.8 | PubChem uni.lu |

| [M+CH₃COO]⁻ | 181.6 | PubChem uni.lu |

| [M+Na-2H]⁻ | 136.0 | PubChem uni.lu |

| [M]⁺ | 143.0 | PubChem uni.lu |

| [M]⁻ | 143.0 | PubChem uni.lu |

| Note: These values are computationally predicted and have not been experimentally verified. |

Further experimental and computational research, including molecular dynamics simulations and quantum chemical calculations, is necessary to provide a comprehensive understanding of the conformational dynamics and intermolecular interaction profile of this compound.

Application As a Synthetic Intermediate and Scaffold in Advanced Chemical Synthesis

Construction of Diverse Heterocyclic Frameworks

The unique substitution pattern of 4-Bromo-3-fluoropyridin-2-amine, featuring amino, fluoro, and bromo groups on a pyridine (B92270) core, renders it a highly valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic structures. The strategic positioning of these functional groups allows for selective and sequential reactions, enabling the construction of both simple substituted pyridines and more elaborate fused heterocyclic systems.

Synthesis of Highly Substituted Pyridines and Their Derivatives

The reactivity of the halogen substituents on the pyridine ring of this compound is a key factor in its utility. The fluorine atom, in particular, can be selectively displaced by nucleophiles in metal-free SNAr reactions. rsc.org This site-selective coupling with amines allows for the introduction of various substituents at the 2-position of the pyridine ring. rsc.org The reactivity of fluorinated pyridines is influenced by the position of the bromide group on the ring. rsc.org For instance, 5-bromo-2-fluoropyridine (B45044) and 3-bromo-2-fluoropyridine (B1273648) readily react with amines to yield the corresponding products in excellent yields. rsc.org

Furthermore, the bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively. This dual reactivity allows for the sequential functionalization of the pyridine scaffold, leading to the creation of highly substituted and functionally diverse pyridine derivatives. These derivatives are important molecular scaffolds in the discovery of new drugs. rsc.org

Preparation of Fused Heterocyclic Systems (e.g., Quinolines, Quinazolines, Benzo[e]imidazo[1,2-c]researchgate.netresearchgate.netmdpi.comtriazines)

This compound serves as a crucial starting material for the synthesis of various fused heterocyclic systems with significant biological and pharmaceutical relevance.

Quinolines: The quinoline (B57606) scaffold is a fundamental component of many natural products and synthetic drugs. While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of functionalized quinolines often involves precursors with similar substitution patterns. For example, 4-bromo quinolines can be synthesized through a TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides. researchgate.net These 4-halo quinolines can then be further functionalized through palladium-catalyzed cross-coupling reactions. researchgate.net The 4-aminoquinoline (B48711) scaffold is also found in many antimalarial drugs. nih.gov

Quinazolines: Quinazoline derivatives are known for their wide range of pharmacological activities, including anticancer properties. nih.govnih.gov The synthesis of quinazolines can be achieved through various metal-catalyzed approaches. nih.gov For instance, copper-catalyzed tandem reactions of ortho-cyanoanilines with diaryliodonium salts can produce quinazolin-4(3H)-imines in good yields. nih.gov Another method involves the reaction of 2-iodobenzimidamides with aldehydes and sodium azide, catalyzed by copper bromide, to form 4-aminoquinazolines. nih.gov

Benzo[e]imidazo[1,2-c] researchgate.netresearchgate.netmdpi.comtriazines: A novel and efficient three-step synthesis of benzo[e]imidazo[1,2-c] researchgate.netresearchgate.netmdpi.comtriazine derivatives has been developed, which utilizes diazonium chemistry followed by an intramolecular N-N bond formation. researchgate.net This method results in good to excellent yields of the desired N-rich cycles. researchgate.net

Role in Medicinal Chemistry Precursor Synthesis

The structural attributes of this compound make it an invaluable precursor in the field of medicinal chemistry, where it serves as a foundational element for the synthesis of potential drug candidates and diagnostic tools.

Building Block for Potential Ligands and Pharmacophores

The pyridine core of this compound is a common pharmacophore in a multitude of biologically active compounds. The presence of the amino, bromo, and fluoro groups provides multiple points for modification, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents. chemimpex.com The ability to generate diverse libraries of compounds from this single precursor is a significant advantage in drug discovery programs.

Precursor for Radiolabeled Compounds, particularly for Positron Emission Tomography (PET) Imaging Agents via Fluorine-18 (B77423) Incorporation

The development of radiolabeled compounds for PET imaging is a critical area of modern medical diagnostics. The fluorine atom in this compound can be substituted with the positron-emitting isotope fluorine-18 ([¹⁸F]), making it a valuable precursor for the synthesis of PET imaging agents. nih.govrsc.org

A notable application is in the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a PET radioligand that targets voltage-gated potassium (K⁺) channels for imaging demyelination in conditions like multiple sclerosis. nih.govbiorxiv.org The synthesis can be achieved through direct radiofluorination of a pyridine N-oxide precursor, specifically 3-bromo-4-nitropyridine (B1272033) N-oxide, followed by reduction. nih.govrsc.org This approach has been successfully applied for labeling with fluorine-18. nih.govrsc.org An alternative method for preparing [¹⁸F]3-fluoro-4-aminopyridine involves a Yamada-Curtius rearrangement, which has been shown to provide better radiochemical yield and improved specific activity. nih.gov

The modular nature of these synthetic strategies, where a targeting moiety is combined with a radiolabeled component, facilitates the rapid development of new imaging agents. nih.gov

Development of Novel Synthetic Methodologies and Reagents Utilizing the Pyridine Scaffold

The unique reactivity of this compound and its derivatives has spurred the development of new synthetic methods. For instance, the selective C-F bond activation in halogenated pyridines offers a metal-free approach for coupling with amines. rsc.org This high site-selectivity allows for the preferential reaction at the fluorine-substituted position of the pyridine ring. rsc.org

Challenges and Future Directions in 4 Bromo 3 Fluoropyridin 2 Amine Research

Addressing Complex Regioselectivity Issues in Multi-functionalization

The simultaneous presence of bromo, fluoro, and amino groups on the pyridine (B92270) ring of 4-Bromo-3-fluoropyridin-2-amine creates a significant challenge in achieving regioselective multi-functionalization. Each substituent electronically influences the pyridine core, making it difficult to predict and control the site of subsequent reactions. nih.govnih.govnumberanalytics.com The electron-withdrawing nature of the halogen atoms and the electron-donating character of the amino group create a complex electronic landscape, where multiple positions are susceptible to either nucleophilic or electrophilic attack. nih.govnumberanalytics.com

Future research will likely focus on the development of sophisticated directing group strategies to gain precise control over reaction sites. The use of proximal substituents to perturb the electronic distribution of the pyridine ring, thereby governing regioselectivity in reactions such as nucleophilic additions and cycloadditions, is a promising avenue. nih.govproquest.com For instance, the introduction of a temporary directing group could selectively activate one position for functionalization, which can then be removed to allow for further modifications at other sites. Overcoming the inherent lack of regiocontrol in reactions involving pyridyne intermediates, which can be generated from halopyridines, remains a significant hurdle that requires innovative solutions. nih.govrsc.org

Development of Sustainable and Environmentally Benign Synthetic Routes

Traditional synthetic methods for producing highly substituted pyridines often rely on harsh reaction conditions, toxic reagents, and multi-step processes that generate significant chemical waste. researchgate.net The development of sustainable and environmentally benign synthetic routes for this compound and its derivatives is therefore a critical area of focus. This aligns with the broader principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources. acs.orgresearchgate.net

Future efforts will likely concentrate on multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and improving atom economy. acs.orgtandfonline.com The use of heterogeneous catalysts, such as metal-organic frameworks (MOFs), is another promising approach, as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. acs.org Furthermore, exploring reaction pathways that utilize less hazardous solvents and reagents, and that can be performed under milder conditions, will be essential for developing truly sustainable synthetic protocols. researchgate.netbhu.ac.in

Exploration of Novel Catalytic Systems for Efficient Transformations

The functionalization of the pyridine ring in this compound often requires the use of catalysts to achieve high efficiency and selectivity. While transition metal-catalyzed cross-coupling reactions are powerful tools, they can be limited by the cost and toxicity of the metals. researchgate.net

The future of catalysis in this field lies in the exploration of novel and more sustainable catalytic systems. This includes the development of photocatalytic methods, which use light to drive chemical reactions, often under mild conditions. nih.govacs.org Organocatalysis, which employs small organic molecules as catalysts, offers another environmentally friendly alternative to traditional metal-based catalysts. acs.org For specific transformations, such as C-H functionalization, innovative strategies are emerging that offer high regioselectivity and mild reaction conditions, which were previously challenging to achieve. nih.govresearchgate.net The design of catalysts that can selectively activate specific positions on the complex this compound scaffold will be a key area of advancement.

Advancements in Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of complex molecules like this compound. nih.govnih.gov Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of the molecule, predict the most likely sites for reaction, and elucidate reaction mechanisms. ias.ac.inresearchgate.netmdpi.com This predictive power can help to guide experimental work, saving time and resources by identifying the most promising reaction conditions and synthetic routes. mdpi.com

Future advancements in this area will likely involve the development of more accurate and sophisticated computational models. These models could be used to design novel catalysts with enhanced selectivity for specific transformations of this compound. Furthermore, computational screening of virtual libraries of derivatives could help to identify compounds with desired properties, such as biological activity, before they are synthesized in the lab. nih.gov The integration of machine learning and artificial intelligence with computational chemistry could further accelerate the discovery and optimization of synthetic pathways.

Integration with Automated Synthesis Platforms and High-Throughput Experimentation

The optimization of reaction conditions and the synthesis of libraries of derivatives for screening are often time-consuming and labor-intensive processes. youtube.com Automated synthesis platforms and high-throughput experimentation (HTE) offer a solution by enabling the rapid and parallel execution of a large number of reactions. youtube.combohrium.com This technology can be used to quickly screen a wide range of catalysts, reagents, and reaction conditions to identify the optimal parameters for a given transformation of this compound. acs.org

The integration of HTE with automated purification and analysis systems will create a fully automated workflow for the synthesis and evaluation of new compounds. This will not only accelerate the pace of research but also enable the exploration of a much larger chemical space. bohrium.comresearchgate.net The ability to rapidly synthesize and screen libraries of this compound derivatives will be invaluable for the discovery of new drug candidates and functional materials. acs.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-fluoropyridin-2-amine?

- Methodological Answer: A typical approach involves halogenation and fluorination of pyridine derivatives. For example, nucleophilic aromatic substitution (NAS) using pentafluoropyridine as a starting material can introduce fluorine and bromine groups. The bromine atom is often introduced via electrophilic substitution using N-bromosuccinimide (NBS) in acetonitrile under controlled conditions . Post-synthesis purification via column chromatography or recrystallization ensures high purity.

Q. How can the purity and structure of this compound be validated?

- Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy: Analyze , , and NMR to confirm substitution patterns and functional groups.

- X-ray Crystallography: Use SHELXL for single-crystal refinement to resolve bond lengths, angles, and spatial arrangement .

- Mass Spectrometry (MS): Confirm molecular weight via high-resolution MS (HRMS) or LC-MS.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory crystallographic data for this compound derivatives be resolved?

- Methodological Answer:

- Refinement Software: Use SHELXL for iterative refinement, adjusting parameters like thermal displacement and occupancy. Cross-validate with SHELXPRO for macromolecular compatibility .

- Twinned Data: Apply twin-law corrections in SHELXL for crystals with pseudo-symmetry.

- Validation Tools: Leverage PLATON or CCDC Mercury to check for overfitting and steric clashes .

Q. What strategies optimize regioselectivity in reactions involving this compound?

- Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., -NH) to steer bromination/fluorination to specific positions.

- Catalytic Systems: Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to functionalize the bromine site selectively. Optimize solvent polarity (e.g., DMF vs. THF) to control reaction pathways .

- Kinetic vs. Thermodynamic Control: Adjust temperature and reaction time to favor desired intermediates.

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

- Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites.

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC values .

- QSAR Models: Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data to design analogs.

Q. What are the challenges in scaling up the synthesis of this compound?

- Methodological Answer:

- Reagent Compatibility: Replace lab-scale reagents (e.g., NBS) with cost-effective industrial alternatives (e.g., Br gas) while maintaining safety.

- Purification: Transition from column chromatography to continuous distillation or crystallization for higher throughput.

- Byproduct Management: Implement inline IR spectroscopy to monitor reaction progress and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.